molecular formula C19H24N2O2 B5125448 N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine

N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine

Cat. No. B5125448
M. Wt: 312.4 g/mol
InChI Key: CETFKGNOQLFXFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine, also known as DMF-DP, is a small molecule compound that has gained significant attention in recent years due to its potential applications in scientific research. DMF-DP is a piperidine derivative, and its chemical structure consists of a furan ring, a piperidine ring, and a phenyl ring. This compound has shown promising results in various studies, which has led to its increased interest in the scientific community.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine involves its binding to the dopamine D2 receptor. This binding results in the activation of downstream signaling pathways, which leads to various physiological effects. This compound has been shown to increase dopamine release in the brain, which can help alleviate symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which can help alleviate symptoms of neurological disorders. This compound has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine is its high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders. This compound also has antioxidant and anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory diseases. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied.

Future Directions

There are several future directions for the study of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine. One potential direction is the development of this compound as a radiotracer for PET imaging studies. Another potential direction is the study of this compound in the treatment of various neurological and inflammatory disorders. Further studies are also needed to investigate the potential toxicity of this compound and its long-term effects. Overall, this compound has shown promising results in various studies, which makes it a potential candidate for further research and development.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine involves the reaction of 3,4-dimethylaniline with 2-methyl-3-furoic acid to form an amide intermediate. This intermediate is then reacted with piperidine to yield this compound. This synthesis method has been optimized to achieve high yields and purity of this compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-(2-methyl-3-furoyl)-3-piperidinamine has been extensively studied for its potential applications in scientific research. It has been shown to have a high affinity for the dopamine D2 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease and schizophrenia. This compound has also been studied for its potential use as a radiotracer in positron emission tomography (PET) imaging studies.

properties

IUPAC Name

[3-(3,4-dimethylanilino)piperidin-1-yl]-(2-methylfuran-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2/c1-13-6-7-16(11-14(13)2)20-17-5-4-9-21(12-17)19(22)18-8-10-23-15(18)3/h6-8,10-11,17,20H,4-5,9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CETFKGNOQLFXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=C(OC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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